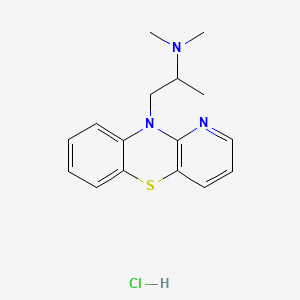

Isothipendyl Hydrochloride

Description

See also: Isothipendyl (has active moiety).

Properties

IUPAC Name |

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHCFTORMXCNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046845 | |

| Record name | Isothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34433-15-3, 1225-60-1 | |

| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine-10-ethanamine, N,N,α-trimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34433-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothipendyl hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothipendyl hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(2-(Dimethylamino)propyl)-10H-pyrido(3,2-b)(1,4)benzothiazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034433153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | isothipendyl hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothipendyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-[2-(dimethylamino)propyl]-10H-pyrido[3,2-b][1,4]benzothiazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTHIPENDYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953AP1LBV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Isothipendyl Hydrochloride on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isothipendyl (B1672624) is a first-generation antihistamine recognized for its therapeutic efficacy in alleviating allergic reactions.[1][2] Its primary mechanism of action involves the blockade of histamine (B1213489) H1 receptors, thereby mitigating the physiological effects of histamine, a key mediator in inflammatory and allergic responses.[1][2][3] This document provides a comprehensive technical overview of the molecular pharmacology of isothipendyl hydrochloride at the H1 receptor, intended for a scientific audience engaged in drug research and development.

Classification and Core Mechanism

This compound is classified as a first-generation H1 receptor antagonist .[2][3] The core of its mechanism of action is its ability to act as a competitive antagonist at the histamine H1 receptor.[1][4] This means that isothipendyl binds to the same site on the H1 receptor as the endogenous agonist, histamine, but its binding does not elicit a cellular response.[4] By occupying the receptor's binding pocket, isothipendyl prevents histamine from binding and activating the receptor, thus inhibiting its downstream effects.[1][4]

Beyond its primary antihistaminic activity, isothipendyl, like many first-generation antihistamines, also exhibits anticholinergic and sedative properties.[1][5]

The Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[6][7] The binding of an agonist, such as histamine, initiates a conformational change in the receptor, leading to the activation of its associated G-protein. This triggers a well-defined signaling cascade:

-

Gq/11 Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the enzyme phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][7]

-

Cellular Response: The increase in intracellular calcium concentration, along with the actions of DAG, leads to the various physiological responses associated with H1 receptor activation, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[5]

Isothipendyl, by competitively blocking the H1 receptor, prevents the initiation of this signaling cascade.[3]

Caption: H1 Receptor Signaling Pathway and Isothipendyl Blockade.

Quantitative Analysis of Receptor Interaction

A thorough characterization of a receptor antagonist involves quantifying its binding affinity and functional potency. While specific values for this compound are not prominently available in the scientific literature, the standard parameters measured are:

-

Inhibitory Constant (Ki): A measure of the binding affinity of the antagonist to the receptor. A lower Ki value indicates a higher binding affinity. It is typically determined through competitive radioligand binding assays.

-

Half-maximal Inhibitory Concentration (IC50): The concentration of the antagonist that inhibits 50% of the specific binding of a radioligand. This value is experimentally determined and can be converted to a Ki value.

-

pA2 Value: A measure of the potency of a competitive antagonist in a functional assay. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 1: Quantitative Parameters for H1 Receptor Antagonists

| Parameter | Description | Typical Assay |

|---|---|---|

| Ki (Inhibitory Constant) | Intrinsic binding affinity of the antagonist for the receptor. | Radioligand Binding Assay |

| IC50 | Concentration of antagonist that inhibits 50% of a specific response. | Radioligand Binding Assay / Functional Assay |

| pA2 | Measure of the potency of a competitive antagonist. | Functional Assay (e.g., Calcium Flux) |

Inverse Agonism: A Likely Characteristic

Many first-generation H1 receptor antagonists, and indeed most H1 antihistamines, are not silent antagonists but rather inverse agonists .[2][8][9][10][11] H1 receptors exhibit a degree of constitutive (agonist-independent) activity.[10][11] While a neutral antagonist would only block the action of an agonist, an inverse agonist can bind to and stabilize the inactive conformation of the receptor, thereby reducing its basal activity.[2][8][11]

Although direct experimental evidence for the inverse agonist activity of isothipendyl is lacking in the available literature, its classification as a first-generation antihistamine strongly suggests it possesses this property.[2][8] This inverse agonism may contribute to the therapeutic efficacy by not only blocking histamine-induced signaling but also suppressing the baseline, histamine-independent activity of H1 receptors.[2][8]

Caption: Inverse Agonism at the H1 Receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of compounds like this compound with the H1 receptor.

Radioligand Binding Assay for H1 Receptor Affinity (Ki)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[12]

-

Radioligand: [³H]mepyramine (a commonly used H1 receptor antagonist radioligand).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[12]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Protocol:

-

Membrane Preparation: Thaw the H1 receptor-expressing cell membranes on ice and resuspend in assay buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of various concentrations of the test compound (this compound).

-

50 µL of [³H]mepyramine at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bu.edu [bu.edu]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H1 Receptor Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Isothipendyl Hydrochloride: A Technical Guide on its Anticholinergic Properties and Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl (B1672624) hydrochloride is a first-generation H1 receptor antagonist belonging to the azaphenothiazine class of compounds.[1][2] While its primary therapeutic application is the management of allergic conditions and pruritus due to its potent antihistaminic activity, isothipendyl also exhibits significant anticholinergic properties.[1][3] These secondary pharmacological characteristics are common among first-generation antihistamines and contribute to both the therapeutic profile and the adverse effects of the drug.[3][4] This technical guide provides an in-depth analysis of the anticholinergic properties of isothipendyl hydrochloride, its mechanism of action, physiological effects, and the experimental protocols used to characterize these attributes.

Mechanism of Anticholinergic Action

The anticholinergic effects of this compound stem from its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[4] By binding to these receptors, isothipendyl blocks the action of the endogenous neurotransmitter, acetylcholine. This inhibition of cholinergic signaling in the central and peripheral nervous systems leads to a range of physiological effects.[4] The anticholinergic activity is a class effect of first-generation antihistamines, which, unlike their second-generation counterparts, can readily cross the blood-brain barrier.[5]

Signaling Pathway

The binding of acetylcholine to muscarinic receptors (subtypes M1-M5) initiates a cascade of intracellular events. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP). Isothipendyl, by blocking these receptors, prevents these downstream signaling events.

Quantitative Analysis of Anticholinergic Activity

| Compound | pA2 Value |

| Atropine | 8.72 - 9.01 |

| 4-DAMP (M3 selective) | 9.09 - 9.41 |

| Pirenzepine (M1 selective) | 6.87 - 7.39 |

| AF-DX 116 (M2 selective) | 5.94 - 7.36 |

| Table 1: Comparative pA2 values of muscarinic antagonists in various tissue preparations. Data compiled from functional assays on isolated muscle tissues.[6][7] |

Physiological Effects of Anticholinergic Activity

The blockade of muscarinic receptors by this compound manifests in a variety of physiological effects, which are generally considered side effects of its use as an antihistamine.[3] These include:

-

Central Nervous System: Drowsiness, sedation, dizziness, and at higher doses, confusion or delirium.[3][5] These effects are due to the blockade of cholinergic neurotransmission in the brain.

-

Exocrine Glands: Dry mouth (xerostomia) resulting from reduced salivary secretion.[3]

-

Ocular: Blurred vision (cycloplegia) and pupil dilation (mydriasis) due to paralysis of the ciliary muscle and iris sphincter.[6]

-

Urinary Tract: Urinary retention, particularly in individuals with prostatic hypertrophy, due to relaxation of the detrusor muscle of the bladder.[6]

-

Gastrointestinal Tract: Constipation due to reduced intestinal motility.[3]

Experimental Protocols for Assessing Anticholinergic Properties

The anticholinergic activity of a compound like this compound can be determined using a combination of in vitro and in vivo experimental models.

In Vitro Radioligand Binding Assay

This method quantifies the affinity of a drug for specific receptor subtypes.

-

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes.

-

Methodology:

-

Tissue Preparation: Membranes are prepared from tissues or cells expressing the muscarinic receptor subtype of interest (e.g., rat brain cortex).

-

Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Quinuclidinyl benzilate, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

In Vitro Functional Bioassay

This assay measures the functional consequence of receptor blockade.

-

Objective: To determine the pA2 value of this compound, indicating its functional antagonist potency.

-

Methodology:

-

Tissue Preparation: An isolated tissue preparation containing smooth muscle responsive to muscarinic agonists (e.g., guinea pig ileum or trachea) is mounted in an organ bath containing a physiological salt solution.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol), measuring the contractile response of the tissue.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined equilibration period.

-

Second Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.

-

Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This procedure is repeated with several concentrations of the antagonist. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.

-

Conclusion

This compound, in addition to its primary antihistaminic activity, possesses notable anticholinergic properties due to its antagonism of muscarinic acetylcholine receptors. These properties contribute to its side effect profile, which includes sedation, dry mouth, and blurred vision. While specific quantitative binding data for isothipendyl at muscarinic receptor subtypes is sparse in the literature, its anticholinergic nature is well-established and consistent with its classification as a first-generation antihistamine and a phenothiazine (B1677639) derivative. The experimental protocols outlined in this guide, such as radioligand binding assays and functional organ bath experiments, represent the standard methodologies for quantifying the anticholinergic potency of pharmaceutical compounds. For drug development professionals, understanding these off-target activities is crucial for predicting potential adverse effects and for the development of more selective and safer medications.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isothipendyl Hydrochloride: Molecular Structure and Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure of Isothipendyl (B1672624) Hydrochloride

Isothipendyl is an azaphenothiazine derivative, distinguishing itself from the closely related phenothiazines by the presence of a nitrogen atom in one of the aromatic rings.[1] The hydrochloride salt form enhances its solubility in water.[3]

Chemical Name: N,N-dimethyl-1-pyrido[3,2-b][1][4]benzothiazin-10-ylpropan-2-amine;hydrochloride[5] Molecular Formula: C₁₆H₂₀ClN₃S[5] Molecular Weight: 321.9 g/mol [5]

The core structure consists of a tricyclic azaphenothiazine nucleus, to which a dimethylaminopropyl side chain is attached at the nitrogen atom of the central ring.[5]

Below is a diagram illustrating the logical relationship of Isothipendyl's structural components.

Caption: Key structural features of this compound.

Structure-Activity Relationship (SAR) Studies

Direct and quantitative SAR studies for Isothipendyl are not extensively documented in the available literature. However, a wealth of information exists for the broader class of phenothiazine (B1677639) and related first-generation antihistamines. These established principles are directly applicable to understanding the structural requirements for Isothipendyl's activity.

General SAR of Phenothiazine-like Antihistamines

The antihistaminic activity of phenothiazine derivatives is intricately linked to specific structural features:

-

The Tricyclic Nucleus: The phenothiazine or, in this case, the azaphenothiazine ring system is a key structural element that contributes to the binding at the H1 receptor.

-

The Amino Side Chain: A crucial component for antihistaminic activity is the presence of a dialkylaminoalkyl side chain.[1]

-

Chain Length: A two or three-atom chain separating the tricyclic nucleus from the terminal nitrogen is generally optimal for H1-receptor antagonism.[1]

-

Branching: Branching on the alkyl chain, particularly at the beta-position (as seen in Isothipendyl), can influence activity.

-

-

The Terminal Amine: The tertiary amine at the end of the side chain is important for the molecule's basicity, allowing it to be protonated at physiological pH and form ionic interactions with the receptor.[1]

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value | Reference |

| Melting Point | 215-220 °C | [6] |

| Water Solubility | 0.14 mg/mL (predicted) | [1] |

| logP | 3.45 (predicted) | [1] |

Experimental Protocols for Pharmacological Evaluation

To determine the quantitative SAR of Isothipendyl or novel analogues, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.

In Vitro Assays

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a known radiolabeled H1 antagonist.

Objective: To determine the inhibition constant (Ki) of Isothipendyl for the histamine (B1213489) H1 receptor.

Materials:

-

Cell membranes expressing the human histamine H1 receptor.

-

Radioligand: [³H]-Mepyramine.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., Mepyramine).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membrane preparation, [³H]-Mepyramine, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of Isothipendyl that inhibits 50% of specific [³H]-Mepyramine binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow for a radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by histamine, which is a downstream effect of H1 receptor activation.

Objective: To determine the functional potency (IC50) of Isothipendyl in blocking histamine-induced calcium signaling.

Materials:

-

Cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Histamine.

-

Test compound: this compound.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

Wash the cells to remove excess dye.

-

Add serial dilutions of Isothipendyl and incubate for a specified period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a fixed concentration of histamine (typically the EC80) and record the change in fluorescence over time.

-

Analyze the data to determine the inhibition of the histamine-induced calcium response at each concentration of Isothipendyl.

-

Calculate the IC50 value from the concentration-response curve.

The signaling pathway of H1 receptor activation leading to calcium release is depicted below.

Caption: H1 receptor signaling pathway leading to calcium release.

Ex Vivo Assay

This classic pharmacological preparation is used to assess the contractile response of smooth muscle to histamine and its inhibition by antagonists.

Objective: To determine the potency of Isothipendyl in antagonizing histamine-induced contractions of guinea pig ileum.

Materials:

-

Guinea pig ileum segment.

-

Tyrode's solution (physiological salt solution).

-

Histamine.

-

Test compound: this compound.

-

Organ bath with aeration and temperature control (37°C).

-

Isotonic transducer and data acquisition system.

Procedure:

-

Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Tyrode's solution, aerated with carbogen (B8564812) gas.

-

Allow the tissue to equilibrate under a slight tension.

-

Establish a cumulative concentration-response curve for histamine to determine the EC50.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of Isothipendyl for a set period.

-

Re-establish the histamine concentration-response curve in the presence of Isothipendyl.

-

The rightward shift of the histamine curve indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.

Conclusion

This compound is a first-generation H1-antihistamine with a characteristic azaphenothiazine structure. While specific quantitative data on its receptor binding and functional activity are not widely published, the Structure-Activity Relationships for the broader class of phenothiazine antihistamines provide a solid framework for understanding its pharmacological properties. The key structural determinants for its activity are the tricyclic nucleus and the nature of the aminoalkyl side chain.

For researchers and drug development professionals, the detailed experimental protocols provided herein offer a clear roadmap for the in vitro and ex vivo characterization of Isothipendyl and its analogues. The application of these assays is essential for elucidating precise quantitative SAR, which can guide the design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The continued study of first-generation antihistamines like Isothipendyl can still yield valuable insights into the molecular pharmacology of the histamine H1 receptor and inform the development of future therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A clinical trial of this compound (nilergex) in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 1225-60-1: this compound | CymitQuimica [cymitquimica.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C16H20ClN3S | CID 14668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1225-60-1 [chemicalbook.com]

Pharmacological Profile of Isothipendyl Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl (B1672624) hydrochloride is a first-generation antihistamine belonging to the azaphenothiazine class of compounds.[1][2] It is primarily recognized for its potent antagonism of the histamine (B1213489) H1 receptor, which underlies its therapeutic use in alleviating symptoms associated with allergic reactions, such as pruritus.[3][4] As a first-generation agent, isothipendyl hydrochloride also exhibits notable sedative and anticholinergic properties, which contribute to its overall pharmacological profile and potential side effects.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic parameters, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its primary pharmacological effect through competitive antagonism of the histamine H1 receptor.[3][4] By binding to H1 receptors on various cell types, including those on endothelial cells, smooth muscle cells, and neurons, it blocks the action of endogenous histamine.[4] This blockade mitigates the classic symptoms of allergic reactions, such as increased capillary permeability, vasodilation, and sensory nerve stimulation, which manifest as swelling, redness, and itching.[4]

In addition to its antihistaminic activity, this compound also demonstrates anticholinergic effects by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[3] This action is responsible for some of its therapeutic effects, such as a reduction in secretions, but also contributes to side effects like dry mouth and blurred vision.[4] Furthermore, as a first-generation antihistamine, this compound can cross the blood-brain barrier and antagonize H1 receptors in the central nervous system, leading to its characteristic sedative effects.[4]

Pharmacodynamics

| Parameter | Receptor/Target | Value for this compound | Significance |

| Binding Affinity (Ki) | Histamine H1 Receptor | Not Available in searched literature | Indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity. |

| Antagonist Potency (pA2) | Muscarinic Receptors | Not Available in searched literature | Measures the potency of a competitive antagonist. A higher pA2 value indicates greater antagonist potency at muscarinic receptors, correlating with anticholinergic effects. |

| Sedative Effects | Central Nervous System H1 Receptors | Qualitatively described as present, but quantitative data from specific psychomotor studies are not available in the searched literature. | The ability to cross the blood-brain barrier and antagonize central H1 receptors leads to sedation, a hallmark of first-generation antihistamines. |

Pharmacokinetics

The pharmacokinetic profile of this compound is characteristic of a first-generation antihistamine. It is reported to be rapidly absorbed after oral administration, with an onset of action typically within 15 to 30 minutes and peak effects observed around 1 to 2 hours post-administration.[1] It is known to undergo extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, before being excreted.[1] The duration of action is generally between 4 to 6 hours.[1] Detailed human pharmacokinetic parameters are not consistently reported in the available literature.

| Parameter | Value for this compound | General Significance |

| Bioavailability (Oral) | Not Available in searched literature | The fraction of an orally administered dose that reaches systemic circulation. |

| Peak Plasma Concentration (Cmax) | Not Available in searched literature | The maximum concentration of the drug in the blood plasma. |

| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours[1] | The time at which Cmax is reached. |

| Volume of Distribution (Vd) | Not Available[1] | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Plasma Protein Binding | Not Available[1] | The extent to which a drug binds to proteins in the blood. A predicted bioavailability of 1 is noted in one database.[1] |

| Metabolism | Extensive hepatic metabolism, primarily by the cytochrome P450 system.[1] | The process of chemical modification of the drug by the body. |

| Elimination Half-life (t½) | Not Available[1] | The time required for the concentration of the drug in the body to be reduced by half. |

| Excretion | Primarily via urine following hepatic metabolism.[1] | The process by which the drug and its metabolites are removed from the body. |

Signaling Pathways

The primary mechanism of action of this compound, H1 receptor antagonism, involves the blockade of the Gq/11 protein-coupled receptor signaling pathway. The binding of histamine to the H1 receptor typically activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the receptor, isothipendyl prevents this cascade.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's pharmacological profile are crucial for reproducible research. The following are representative protocols for key assays.

Protocol 1: Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor via a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Scintillation counter.

Methodology:

-

Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-mepyramine, and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand and a high concentration of a non-labeled H1 antagonist (e.g., unlabeled mepyramine).

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: In Vitro Assay for Anticholinergic Activity (Schild Analysis)

Objective: To determine the antagonist potency (pA2 value) of this compound at muscarinic receptors using an isolated tissue preparation.

Materials:

-

Isolated Tissue: Guinea pig ileum or trachea, which are rich in muscarinic receptors.

-

Organ Bath Setup: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic Transducer and Data Acquisition System.

-

Muscarinic Agonist: Acetylcholine or carbachol.

-

Test Compound: this compound.

Methodology:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension until a stable baseline is achieved.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine the EC50 value.

-

Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate it with a known concentration of this compound for a predetermined period.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.

-

Data Analysis:

-

Calculate the dose ratio (DR) for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Experimental Workflows

A typical preclinical workflow for evaluating a potential antihistamine like this compound involves a series of in vitro and in vivo studies to characterize its efficacy and safety profile.

Conclusion

This compound is a first-generation H1-antihistamine with a well-established qualitative pharmacological profile characterized by its antihistaminic, anticholinergic, and sedative effects. While specific quantitative data on its binding affinities, antagonist potencies, and human pharmacokinetic parameters are not extensively documented in publicly available literature, its mechanism of action and general properties align with other drugs in its class. The experimental protocols and workflows detailed in this guide provide a framework for the further in-depth characterization of this compound and similar compounds, which is essential for both research and drug development purposes. A comprehensive understanding of its pharmacological profile is critical for its safe and effective therapeutic application.

References

Isothipendyl Hydrochloride: An In-Depth Technical Guide to its Off-Target Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl Hydrochloride, a first-generation phenothiazine (B1677639) H1-antihistamine, has a history of use in the symptomatic relief of allergic reactions.[1][2] As with many first-generation antihistamines, its clinical utility is accompanied by a notable side-effect profile, primarily driven by its interactions with a range of unintended biological targets.[3][4] This technical guide provides a comprehensive overview of the known off-target binding profile of this compound. Due to the limited availability of a comprehensive, publicly accessible screening panel dataset for Isothipendyl, this document synthesizes known pharmacological characteristics with generalized experimental protocols for assessing off-target liability. The objective is to provide a framework for researchers and drug development professionals to understand and evaluate the promiscuous binding characteristics of Isothipendyl and similar compounds.

Introduction

Isothipendyl is a competitive antagonist of the histamine (B1213489) H1 receptor, which forms the basis of its therapeutic action in allergic conditions.[1][2] However, its chemical structure, a phenothiazine derivative, confers a propensity for binding to other receptors, contributing to its known sedative and anticholinergic effects.[3][4][5] Understanding this off-target profile is crucial for a complete pharmacological assessment and for guiding the development of more selective antihistamines. This guide details the known off-target interactions and provides standardized methodologies for their investigation.

On-Target and Off-Target Binding Profile

| Target Family | Specific Receptor | Expected Activity | Known/Associated Effects |

| Histamine | H1 Receptor | Antagonist (On-Target) | Antihistaminic/Anti-allergic |

| Muscarinic | M1, M2, M3, M4, M5 | Antagonist | Anticholinergic (e.g., dry mouth, blurred vision, urinary retention)[3] |

| Serotonin (B10506) | 5-HT Receptors | Antagonist | Potential for mood alteration, appetite changes (Antiserotoninergic effects)[1] |

| Adrenergic | α-Adrenergic Receptors | Antagonist | Potential for orthostatic hypotension, dizziness |

| Dopamine | D2-like Receptors | Antagonist | Potential for extrapyramidal symptoms (less pronounced than typical antipsychotics) |

Detailed Experimental Protocols

The following sections describe standardized, representative radioligand binding assay protocols for key on- and off-target receptors relevant to the pharmacological profile of this compound. These protocols are based on established methodologies in the field and serve as a guide for researchers aiming to quantify the binding affinities of Isothipendyl or novel compounds at these targets.

Histamine H1 Receptor Binding Assay (On-Target)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor.

-

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the recombinant human histamine H1 receptor.

-

Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mepyramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-Pyrilamine (at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Muscarinic Receptor Binding Assay (Off-Target)

This protocol outlines a method to assess the affinity of a test compound for the family of muscarinic acetylcholine (B1216132) receptors.

-

Objective: To determine the inhibitory constant (Ki) of this compound for human muscarinic receptors (M1-M5).

-

Materials:

-

Receptor Source: Membranes from CHO-K1 cells individually expressing recombinant human muscarinic M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM Atropine).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Wash Buffer: Cold PBS, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

-

Procedure:

-

Follow the same procedural steps as outlined for the Histamine H1 Receptor Binding Assay (Section 3.1), substituting the appropriate receptor source, radioligand, and non-specific binding control.

-

Incubation is typically performed at room temperature for 60-90 minutes.

-

-

Data Analysis:

-

Perform data analysis as described in Section 3.1 to determine the IC50 and Ki values for each muscarinic receptor subtype.

-

Serotonin (5-HT) Receptor Binding Assay (Off-Target)

This protocol provides a framework for evaluating the binding affinity of a test compound to various serotonin receptor subtypes.

-

Objective: To determine the inhibitory constant (Ki) of this compound for a panel of human serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

-

Materials:

-

Receptor Source: Membranes from cells expressing the specific recombinant human serotonin receptor subtype of interest.

-

Radioligands: A selection of subtype-selective radioligands, for example:

-

5-HT1A: [³H]-8-OH-DPAT

-

5-HT2A: [³H]-Ketanserin

-

5-HT2C: [³H]-Mesulergine

-

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a suitable non-radiolabeled serotonin receptor ligand (e.g., 10 µM Serotonin for 5-HT1A, 1 µM Spiperone for 5-HT2A/2C).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, often supplemented with other ions (e.g., MgCl2, CaCl2) depending on the receptor subtype.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

-

Procedure:

-

Adapt the procedure from Section 3.1, using the specific materials for the serotonin receptor subtype being investigated.

-

Incubation times and temperatures may vary depending on the specific receptor and radioligand combination.

-

-

Data Analysis:

-

Calculate IC50 and Ki values as described in Section 3.1 for each serotonin receptor subtype tested.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacological assessment of this compound.

Conclusion

This compound's off-target binding profile, particularly its affinity for muscarinic and serotonin receptors, is a key determinant of its clinical side-effect profile. While a comprehensive, publicly available dataset of its binding affinities across a wide range of receptors is elusive, the established pharmacological effects provide a clear indication of its promiscuous nature. The standardized experimental protocols and workflows presented in this guide offer a robust framework for the in-vitro characterization of Isothipendyl and other compounds with potential off-target liabilities. A thorough understanding of these off-target interactions is paramount for the safe use of existing medications and for the rational design of future therapeutic agents with improved selectivity and safety profiles. Future research efforts should aim to generate and publicly disseminate comprehensive off-target screening data for older drugs like Isothipendyl to provide a more complete picture of their pharmacological activity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cetirizine - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Isothipendyl Hydrochloride: An In-depth Technical Guide on its Potential as a Mast Cell Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl Hydrochloride, a first-generation H1-antihistamine of the azaphenothiazine class, has long been utilized for its potent antiallergic and antipruritic properties.[1] While its primary mechanism of action is widely recognized as competitive antagonism of the histamine (B1213489) H1 receptor, emerging evidence suggests a broader role in the modulation of allergic responses through the stabilization of mast cells. This technical guide delves into the scientific underpinnings of this compound's potential as a mast cell stabilizer, providing a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for in vitro evaluation, and a summary of available quantitative data on related compounds. This document aims to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for mast cell-mediated disorders.

Introduction: The Role of Mast Cells in Allergic Inflammation

Mast cells are critical effector cells in the pathophysiology of allergic and inflammatory diseases.[2] Upon activation by various stimuli, most notably the cross-linking of high-affinity IgE receptors (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators. These mediators, including histamine, proteases (e.g., tryptase and chymase), cytokines, and lipid mediators (e.g., prostaglandins (B1171923) and leukotrienes), are responsible for the clinical manifestations of allergic reactions, ranging from urticaria and allergic rhinitis to life-threatening anaphylaxis.

Mast cell stabilizers are a class of drugs that inhibit the degranulation of mast cells, thereby preventing the release of these potent inflammatory mediators.[3] While classic mast cell stabilizers like cromolyn (B99618) sodium and nedocromil (B1678009) have been in clinical use, there is a continuous search for novel agents with improved efficacy and broader applications. First-generation H1-antihistamines, including this compound, have been anecdotally observed to possess mast cell-stabilizing properties, a facet of their pharmacology that warrants deeper investigation.

This compound: A Profile

Isothipendyl is a first-generation H1-antihistamine belonging to the azaphenothiazine chemical class.[1] Its primary therapeutic effects are derived from its ability to competitively and reversibly block the action of histamine on H1 receptors.[1] Like other first-generation antihistamines, Isothipendyl can cross the blood-brain barrier, leading to potential sedative effects.

While direct and extensive quantitative data on the mast cell-stabilizing activity of this compound is limited in publicly available literature, its structural relatives and class of compounds (phenothiazine antihistamines) have been noted for their potent inhibitory effects on histamine release.[4] This suggests a strong scientific basis for investigating Isothipendyl's direct effects on mast cell function.

Putative Mechanism of Mast Cell Stabilization by this compound

The proposed mechanism for the mast cell-stabilizing effects of first-generation antihistamines, including Isothipendyl, centers on their ability to modulate intracellular calcium signaling. A critical step in mast cell degranulation is a sustained increase in intracellular calcium concentration ([Ca²⁺]i). This calcium influx is a downstream consequence of FcεRI aggregation and the subsequent activation of a complex signaling cascade.

Interference with Intracellular Calcium Mobilization

It is hypothesized that this compound may stabilize mast cells by interfering with one or more key events in the calcium signaling pathway. This could involve:

-

Inhibition of Phospholipase C (PLC): Activation of PLC is a pivotal step following FcεRI stimulation, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.

-

Blockade of Store-Operated Calcium Entry (SOCE): The depletion of intracellular calcium stores activates SOCE, a process that allows for the influx of extracellular calcium and is essential for sustained mast cell activation. First-generation antihistamines are thought to potentially interfere with this process.

By attenuating the rise in intracellular calcium, Isothipendyl could effectively uncouple the initial activation signal from the final degranulation event.

Signaling Pathways in Mast Cell Activation and Potential Intervention by Isothipendyl

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in mast cell activation and the putative points of intervention for this compound.

Caption: IgE-mediated mast cell activation pathway and potential points of inhibition by this compound.

Quantitative Data on Mast Cell Stabilization by Related Antihistamines

| Compound Class | Compound | Assay | Stimulus | Cell Type | Endpoint | Reported Activity |

| First-Generation Antihistamine | Diphenhydramine (B27) | Degranulation | Compound 48/80 | Rat Peritoneal Mast Cells | Morphological Assessment | Significant reduction in degranulating cells at 100 µM and 1 mM |

| Second-Generation Antihistamine | Cetirizine | Degranulation | Compound 48/80 | Rat Peritoneal Mast Cells | Morphological Assessment | Significant reduction in degranulating cells at 100 µM and 1 mM (more potent than diphenhydramine at 1 mM) |

This table is compiled from data on related compounds and serves as an illustrative guide. Further direct testing of this compound is required to establish its specific activity.

Detailed Experimental Protocols for In Vitro Evaluation

To facilitate further research into the mast cell-stabilizing properties of this compound, this section provides detailed methodologies for key in vitro experiments.

Mast Cell Culture

-

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used and well-characterized mast cell line suitable for these assays.

-

Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 4 mM L-glutamine.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

β-Hexosaminidase Release Assay (Marker of Degranulation)

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, which is co-released with histamine and serves as a reliable marker of mast cell degranulation.

Caption: Experimental workflow for the β-hexosaminidase release assay.

Protocol:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Sensitization: Sensitize the cells with 0.5 µg/mL anti-dinitrophenyl (DNP) IgE for 24 hours.

-

Washing: Wash the cells twice with Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4).

-

Pre-incubation with Isothipendyl: Add 180 µL of Tyrode's buffer to each well, followed by 20 µL of this compound at various concentrations. Incubate for 30 minutes at 37°C.

-

Stimulation: Initiate degranulation by adding 20 µL of DNP-human serum albumin (HSA) (100 ng/mL). For total release, add 20 µL of 0.5% Triton X-100. For spontaneous release, add 20 µL of buffer. Incubate for 1 hour at 37°C.

-

Sample Collection: Transfer 50 µL of the supernatant to a new 96-well plate.

-

Enzymatic Reaction: Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5) to each well and incubate for 1 hour at 37°C.

-

Stop Reaction: Add 200 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of β-hexosaminidase release is calculated as: [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells into the supernatant using an enzyme immunoassay (EIA) or a fluorometric assay.

Protocol (General Steps for EIA):

-

Follow steps 1-5 of the β-hexosaminidase release assay.

-

Sample Collection: Collect the supernatant.

-

Acylation: Acylate the histamine in the samples and standards according to the manufacturer's instructions for the specific EIA kit.

-

ELISA: Perform the competitive ELISA as per the kit protocol.

-

Measurement: Read the absorbance at the appropriate wavelength.

-

Calculation: Calculate the histamine concentration in the samples based on the standard curve. The percentage of histamine release is calculated similarly to the β-hexosaminidase assay.

Intracellular Calcium Influx Assay

This assay utilizes a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration upon mast cell stimulation.

Caption: Experimental workflow for the intracellular calcium influx assay.

Protocol:

-

Cell Preparation: Sensitize RBL-2H3 cells with anti-DNP IgE as described previously.

-

Dye Loading: Incubate the cells with 5 µM Fura-2 AM for 60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice to remove extracellular dye.

-

Measurement: Resuspend the cells in Tyrode's buffer and place them in a fluorometer.

-

Baseline Reading: Record the baseline fluorescence for 1-2 minutes.

-

Compound Addition: Add this compound at the desired concentration and record for 2-5 minutes.

-

Stimulation: Add DNP-HSA and continue recording the fluorescence for an additional 5-10 minutes.

-

Analysis: The ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.

Future Directions and Conclusion

The existing evidence, primarily from the broader class of first-generation antihistamines, strongly suggests that this compound possesses mast cell-stabilizing properties that extend beyond its H1-receptor antagonism. However, to fully elucidate its therapeutic potential in this regard, further rigorous investigation is required.

Key areas for future research include:

-

Quantitative in vitro studies: Determining the IC₅₀ values of this compound for the inhibition of histamine and β-hexosaminidase release from various mast cell types (e.g., RBL-2H3, bone marrow-derived mast cells) using different stimuli.

-

Mechanistic studies: Elucidating the precise molecular targets of Isothipendyl within the mast cell signaling cascade, with a focus on its effects on PLC activity and store-operated calcium entry.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of mast cell-dependent diseases, such as passive cutaneous anaphylaxis (PCA).

-

Comparative studies: Directly comparing the mast cell-stabilizing potency of this compound with other first and second-generation antihistamines, as well as classic mast cell stabilizers.

References

An In-Depth Technical Guide to the Sedative Effects of Isothipendyl Hydrochloride at a Molecular Level

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl hydrochloride, a first-generation azaphenothiazine antihistamine, exerts its sedative effects primarily through the competitive antagonism of histamine (B1213489) H1 receptors within the central nervous system (CNS).[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the sedative properties of this compound. It includes a summary of its binding affinity for various receptors, detailed experimental protocols for assessing its sedative effects, and a visualization of the key signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Molecular Mechanism of Action

This compound's primary mechanism of sedative action is its ability to cross the blood-brain barrier and act as a potent antagonist at histamine H1 receptors in the central nervous system.[2][4] Histamine in the CNS is a key neurotransmitter involved in promoting wakefulness. By blocking the action of histamine at H1 receptors, Isothipendyl disrupts this wakefulness-promoting signal, leading to sedation.[2]

In addition to its primary antihistaminic activity, this compound also exhibits anticholinergic and some antiserotoninergic properties, which may contribute to its overall sedative and side-effect profile.[1][5]

Receptor Binding Profile

| Receptor Target | Interaction | Implication for Sedation |

| Histamine H1 Receptor | Potent Antagonist[1] | Primary mechanism of sedation by blocking the wakefulness-promoting effects of histamine in the CNS.[2] |

| Muscarinic Acetylcholine Receptors | Antagonist (Anticholinergic)[3][5] | May contribute to sedative effects and is responsible for anticholinergic side effects such as dry mouth and drowsiness. |

| Serotonin Receptors | Antagonist (Antiserotoninergic)[5] | Potential contribution to the overall sedative effect, although the specific receptor subtypes and significance are less characterized. |

Table 1: Receptor Binding Profile of this compound

Downstream Signaling Pathways

The antagonism of the H1 receptor by Isothipendyl in the CNS initiates a signaling cascade that results in a reduction of neuronal excitability, contributing to sedation. A key mechanism involves the modulation of ion channels. Histamine, by acting on H1 receptors, typically reduces a background "leakage" potassium current, leading to neuronal depolarization and increased excitability. By blocking this action, Isothipendyl prevents the reduction of this potassium current, thus maintaining a more hyperpolarized state and reducing neuronal firing.

Preclinical Assessment of Sedative Effects

The sedative properties of this compound can be quantitatively assessed in preclinical animal models using various behavioral tests.

Locomotor Activity Test

This test measures the spontaneous activity of an animal in a novel environment. A reduction in locomotor activity is indicative of a sedative effect.

Experimental Protocol: Open Field Test

-

Apparatus: An open field arena, which is a square or circular enclosure with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor the animal's movement.[6][7][8]

-

Animals: Mice are commonly used. They should be acclimated to the testing room for at least 30-60 minutes before the experiment.[6][8]

-

Procedure:

-

Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

-

After a specified pre-treatment time, place the mouse in the center of the open field arena.[6]

-

Record the locomotor activity for a defined period (e.g., 15-60 minutes).[6]

-

Parameters measured include total distance traveled, number of line crossings, and time spent in the center versus the periphery of the arena.[9]

-

-

Data Analysis: Compare the locomotor activity of the drug-treated group with the control group. A statistically significant decrease in activity in the treated group suggests a sedative effect.

Potentiation of Pentobarbital-Induced Sleeping Time

This assay assesses the ability of a compound to enhance the hypnotic effect of a sub-hypnotic dose of a barbiturate (B1230296) like pentobarbital (B6593769). An increase in the duration of sleep indicates a sedative or hypnotic-potentiating effect.

Experimental Protocol: Pentobarbital-Induced Sleeping Time Potentiation

-

Animals: Mice are typically used. They should be fasted for a period before the experiment.[10]

-

Procedure:

-

Administer this compound or vehicle control to the mice.[11][12]

-

After a specified pre-treatment time (e.g., 30-60 minutes), administer a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 30-50 mg/kg, i.p.).[10][11][13]

-

Record the time of loss of the righting reflex (sleep onset) and the time of its return (awakening). The duration of sleep is the time between these two events.[11]

-

-

Data Analysis: Compare the duration of sleep in the drug-treated group with the control group. A significant increase in sleeping time in the Isothipendyl-treated group indicates a sedative-hypnotic effect.

Radioligand Binding Assay

To quantify the binding affinity of this compound for the histamine H1 receptor, a competitive radioligand binding assay is employed.

Experimental Protocol: Histamine H1 Receptor Binding Assay

-

Materials:

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki value indicates a higher binding affinity.

-

Conclusion

The sedative effects of this compound are primarily mediated by its antagonism of histamine H1 receptors in the central nervous system. This action disrupts the wakefulness-promoting signals of histamine, leading to a state of sedation. Its anticholinergic properties may also play a contributing role. The preclinical evaluation of these sedative effects can be reliably conducted using behavioral models such as the open field test and the potentiation of pentobarbital-induced sleeping time. The binding affinity of Isothipendyl to its target receptors can be quantified using radioligand binding assays. A thorough understanding of these molecular and behavioral aspects is crucial for the continued research and development of CNS-acting pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 7. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. spandidos-publications.com [spandidos-publications.com]

Isothipendyl Hydrochloride: A Technical Guide for Studying Histamine-Mediated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl Hydrochloride is a first-generation H1-antihistamine that serves as a valuable pharmacological tool for the investigation of histamine-mediated signaling pathways. As a competitive antagonist of the histamine (B1213489) H1 receptor, it provides a mechanism to probe the intricacies of Gq/11 protein-coupled receptor activation and the subsequent downstream signaling cascades. This technical guide offers an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use in key assays, and a summary of its pharmacological properties. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a research compound in the study of histamine signaling.

Introduction